FD-1080
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H38ClN2NaO6S2 |
|---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
sodium 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
UUIDRCSEPATAJK-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
FD-1080: A Technical Guide to a Near-Infrared II Emitter for High-Resolution In Vivo Imaging
Abstract
FD-1080 is a heptamethine cyanine-based fluorescent dye engineered for biological imaging in the second near-infrared (NIR-II) window. Its excitation and emission maxima, both occurring beyond 1000 nm, enable deep-tissue imaging with significantly enhanced spatial resolution compared to conventional NIR-I fluorophores. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols for its application, and its utility in cancer research and therapy. The information is intended for researchers, scientists, and professionals in the field of drug development and biomedical imaging.
Introduction
Fluorescence imaging is a powerful tool in biomedical research, offering high sensitivity and the ability to visualize cellular and subcellular processes in real-time. However, the penetration depth of visible and first near-infrared (NIR-I, 700-900 nm) light in biological tissues is limited by light scattering and tissue autofluorescence. The second near-infrared (NIR-II) window, spanning from 1000 to 1700 nm, offers a solution to these challenges.[1] Light in this region experiences reduced scattering and minimal absorption by endogenous chromophores, leading to deeper tissue penetration and improved image contrast.
This compound is a small-molecule organic dye specifically designed to operate within the NIR-II window.[2] Its chemical structure, featuring a heptamethine core with sulphonic and cyclohexene groups, confers both excellent water solubility and enhanced photostability.[2][3] These properties, combined with its favorable photophysical characteristics, make this compound a valuable tool for a range of applications, from high-resolution vascular imaging to targeted cancer detection.
Mechanism of Action
The fundamental mechanism of action of this compound is fluorescence. The molecule absorbs photons of a specific wavelength (around 1064 nm), which excites its electrons to a higher energy state. As the electrons return to their ground state, they release this energy in the form of emitted photons at a longer wavelength (around 1080 nm).
The key to this compound's utility lies in its operation within the NIR-II window. This provides several distinct advantages:
-
Reduced Photon Scattering: Longer wavelength light scatters less as it passes through tissue, resulting in sharper images and higher spatial resolution.
-
Lower Tissue Autofluorescence: Endogenous fluorophores in tissues have minimal excitation and emission in the NIR-II range, leading to a significantly improved signal-to-background ratio.
-
Deeper Tissue Penetration: The combination of reduced scattering and absorption allows for imaging at greater depths within biological tissues.
Furthermore, the quantum yield of this compound is notably enhanced when it non-covalently binds to serum albumin, such as fetal bovine serum (FBS).[4][5] This interaction is believed to restrict the non-radiative decay pathways of the excited fluorophore, leading to a brighter fluorescent signal. This phenomenon is particularly advantageous for in vivo vascular imaging, as the dye readily complexes with albumin in the bloodstream.
Quantitative Data
The photophysical and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~1064 nm | [4] |
| Emission Maximum (Em) | ~1080 nm | [4] |
| Quantum Yield (in ethanol) | 0.31% | [2][5] |
| Quantum Yield (with FBS) | 5.94% | [4][5] |
| Molecular Weight | 765.31 g/mol | [4] |
| Chemical Formula | C40H38ClN2NaO6S2 | [4] |
| CAS Number | 1151666-58-8 | [4] |
| Purity | 96.10% | [4] |
Table 1: Physicochemical and Photophysical Properties of this compound
| Parameter | Value | Experimental Conditions | Reference(s) |
| Signal-to-Background Ratio (SBR) of hindlimb vessel | 4.32 | 1064 nm excitation | [6] |
| Full Width at Half-Maximum (FWHM) of hindlimb vessel | 0.47 mm | 1064 nm excitation | [5][6] |
| Full Width at Half-Maximum (FWHM) of sagittal sinus vessel | 0.65 mm | 1064 nm excitation | [5][6] |
| Full Width at Half-Maximum (FWHM) of sagittal sinus vessel | 1.43 mm | 808 nm excitation | [5][6] |
Table 2: In Vivo Imaging Performance Metrics of this compound
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solution (10 mM):
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light.[7]
Working Solution (2-10 µM):
-
Dilute the 10 mM stock solution with phosphate-buffered saline (PBS) to the desired working concentration (e.g., 2-10 µM).
-
It is recommended to use a 0.2 µm filter to sterilize the working solution.[7]
-
The final concentration should be optimized based on the specific application.
In Vitro Cell Staining (Suspension)
-
Centrifuge cells to form a pellet and wash twice with PBS for 5 minutes each.
-
Add 1 mL of the this compound working solution to the cells and incubate at room temperature for 10-30 minutes.
-
Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each.
-
Resuspend the cells in 1 mL of PBS or serum-free medium for analysis by fluorescence microscopy or flow cytometry.[7]
In Vivo Imaging in Mice
-
Prepare an 80 µM working solution of this compound.
-
Administer 200 µL of the working solution to the mouse via intravenous injection.
-
Perform in vivo imaging analysis 10-20 minutes post-injection.[7]
Preparation of this compound Loaded Liposomes
-
Dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1) solution.
-
Allow the mixture to sit at room temperature overnight.
-
Dry the solution using a rotary evaporator at 37°C to form a thin liposome film.
-
Further dry the film with nitrogen gas for 5 minutes to remove residual organic solvent.[4]
Applications in Cancer Research and Therapy
The unique properties of this compound make it a promising agent for cancer imaging and therapy.
Targeted Cancer Imaging
This compound can be conjugated to targeting ligands, such as peptides or antibodies, to enable specific visualization of tumors. For example, this compound has been incorporated into dual-peptide-functionalized human serum albumin (HSA) particles for the targeted NIR-II imaging of hepatocellular carcinoma (HCC).[8] One peptide targets glypican-3 (GPC-3), a biomarker overexpressed in HCC, while the other helps the nanoparticles evade capture by macrophages.[8] This targeted approach leads to a significant accumulation of the imaging agent at the tumor site, resulting in a high-contrast image.[8]
Photodynamic Therapy
In addition to its imaging capabilities, this compound has shown potential as a photosensitizer for photodynamic therapy (PDT). Upon irradiation with light of the appropriate wavelength, this compound can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.[9] This dual functionality as both an imaging agent and a therapeutic agent opens up possibilities for "theranostics," where a single agent can be used for both diagnosis and treatment.
Visualizations
Caption: Mechanism of action of this compound for in vivo imaging.
Caption: General workflow for in vivo imaging with this compound.
Caption: Workflow for targeted cancer imaging using functionalized this compound.
Conclusion
This compound represents a significant advancement in the field of in vivo fluorescence imaging. Its operation within the NIR-II window provides researchers with a tool to visualize biological processes at greater depths and with higher resolution than was previously possible with conventional fluorophores. The ability to functionalize this compound for targeted imaging and its potential application in photodynamic therapy underscore its versatility and promise for future preclinical and, potentially, clinical applications. This technical guide provides a foundational understanding of this compound, which should aid researchers in its successful application and in the development of novel imaging and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 7. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 8. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Data Presentation: Quantum Yield of FD-1080
An In-Depth Technical Guide to the Quantum Yield of FD-1080
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of near-infrared (NIR) fluorophores is critical for advancing in vivo imaging and diagnostic applications. This compound, a small-molecule dye with excitation and emission in the second near-infrared window (NIR-II), offers deep tissue penetration and high-resolution imaging capabilities. A key parameter governing its performance is the fluorescence quantum yield (ΦF), which defines the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a detailed overview of the quantum yield of this compound in various media, the experimental protocols for its determination, and logical workflows for these processes.
The quantum yield of this compound is highly dependent on its local environment. The table below summarizes the reported quantum yield values in different media, highlighting the significant enhancement observed upon interaction with biological macromolecules.
| Media/Complex | Quantum Yield (ΦF) | Notes |
| Ethanol | 0.31% | Baseline value for the free dye in an organic solvent. |
| Fetal Bovine Serum (FBS) | 5.94% | The quantum yield increases dramatically when this compound forms a complex with FBS. |
| J-aggregates with DMPC¹ | 0.0545% | Self-assembly into J-aggregates leads to a decrease in quantum yield. |
| ¹DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine |
Experimental Protocol: Determining Fluorescence Quantum Yield
The most reliable and commonly used method for determining the fluorescence quantum yield of a sample is the comparative method, as detailed by Williams et al. This method involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.
Principle
When a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. Therefore, a simple ratio of their integrated fluorescence intensities, measured under identical conditions, will yield the ratio of their quantum yields. The final calculation must also account for the refractive indices of the solvents used.
Key Equation
The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively.
Methodology
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Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and with absorption and emission properties that are as close as possible to the test sample, this compound.
-
Preparation of Solutions:
-
Prepare a series of five dilute solutions of both the test sample (this compound) and the standard in their respective solvents.
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The concentrations should be chosen carefully so that the absorbance at the excitation wavelength in a 10 mm cuvette is within the range of approximately 0.01 to 0.1 to minimize re-absorption effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution.
-
It is crucial that all experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are kept identical for both the standard and the test samples.
-
-
Data Processing:
-
Calculate the integrated fluorescence intensity (the area under the emission curve
-
Methodological & Application
Dynamic Vioimaging of Vasculature with FD-1080: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a small-molecule near-infrared II (NIR-II) fluorophore with excitation and emission profiles entirely within the NIR-II window (1000-1700 nm), making it an exceptional tool for deep-tissue, high-resolution in vivo imaging.[1][2] Its unique spectral properties minimize tissue autofluorescence and light scattering, enabling unprecedented clarity in visualizing deep vascular structures.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in the dynamic bioimaging of vasculature.
This compound's design, based on a heptamethine cyanine dye structure, includes sulphonic and cyclohexene groups that enhance its water solubility and stability.[1][5] It exhibits superior photostability compared to traditional NIR-I dyes like Indocyanine Green (ICG).[4] When excited at 1064 nm, this compound offers significantly improved tissue penetration depth and imaging resolution compared to excitations in the 650 nm to 980 nm range.[1][6] This allows for non-invasive imaging of intricate vascular networks in various tissues, including the hindlimb and brain, through intact skin and skull.[1][6][7]
Quantitative Data
The photophysical properties of this compound are summarized in the table below. A notable characteristic is the significant enhancement of its quantum yield upon binding to fetal bovine serum (FBS), which is advantageous for in vivo applications where the dye interacts with blood components.[1][6]
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~1046 nm (peak absorption)[4][8] | Efficiently excited by a 1064 nm laser.[1][4][6] |
| Emission Wavelength (λem) | ~1080 nm[4][6] | Emission is also within the NIR-II window. |
| Quantum Yield (QY) | 0.31% (in ethanol)[1][4] | |
| 5.94% (with Fetal Bovine Serum)[1][4][6] | This increase is beneficial for in vivo blood pool imaging. | |
| Molecular Weight | 765.31 g/mol [6] | |
| Formula | C40H38ClN2NaO6S2[6] |
Experimental Protocols
In Vitro Protocol: Cell Staining with this compound
This protocol outlines the steps for staining cells in suspension with this compound for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Cell culture medium
-
Suspension or adherent cells
-
Centrifuge
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of this compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light.[7]
-
-
Preparation of this compound Working Solution (2-10 µM):
-
Cell Preparation:
-
For suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS by resuspending the pellet and centrifuging for 5 minutes each time.[7]
-
For adherent cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, discard the supernatant, and wash twice with PBS.[7]
-
-
Staining:
-
Washing:
-
Analysis:
In Vivo Protocol: Dynamic Vascular Imaging in Mice
This protocol details the procedure for non-invasive, high-resolution imaging of the vasculature in live mice using this compound.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS) (optional, for complex formation)
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Sterile PBS
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Anesthetic (e.g., isoflurane)
-
Mouse model
-
NIR-II imaging system with a 1064 nm laser and an InGaAs camera
-
Long-pass filters (e.g., 1100 nm or 1300 nm)
Protocol:
-
Preparation of this compound Injection Solution:
-
For direct injection, prepare an 80 µM working solution of this compound in sterile PBS.[7]
-
To form the this compound-FBS complex for enhanced brightness, incubate this compound with FBS before dilution in PBS.[4] The exact ratio can be optimized, but the principle is to allow the dye to bind to the serum proteins.
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Remove hair from the imaging area (e.g., hindlimb, head for brain imaging) to minimize signal obstruction.
-
Position the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
-
-
Image Acquisition:
-
Acquire baseline images of the region of interest before injecting the dye.
-
Intravenously inject 200 µL of the 80 µM this compound working solution into the mouse.[7]
-
Immediately begin acquiring images to capture the dynamic flow of the dye through the vasculature.
-
Imaging can be performed for 10-20 minutes post-injection or longer, depending on the experimental goals.[7]
-
-
Imaging Parameters:
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Excitation: Use a 1064 nm laser with a power density of approximately 0.33 W/cm².[3]
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Emission Filter: Use a long-pass filter, such as an 1100 nm or 1300 nm filter, to collect the NIR-II fluorescence.[3][9]
-
Image Analysis: Analyze the acquired images to visualize vascular structure and blood flow dynamics. The high signal-to-background ratio of this compound allows for clear delineation of vessels.
-
Visualizations
Experimental Workflow for In Vivo Vascular Imaging
The following diagram illustrates the key steps in performing dynamic in vivo vascular imaging with this compound.
Caption: Workflow for in vivo vascular imaging using this compound.
Logical Relationship of this compound Properties and Applications
This diagram shows how the fundamental properties of this compound lead to its advanced bioimaging applications.
Caption: Relationship between this compound properties and applications.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor signal-to-noise with FD-1080
Welcome to the technical support center for the FD-1080 Fluorescence Microplate Reader. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor signal-to-noise ratio (S/N) with the this compound?
A poor signal-to-noise ratio can stem from several factors, broadly categorized into issues related to the sample, the instrument settings, and the reagents or consumables. Common culprits include low fluorophore concentration, high background fluorescence from media or plates, incorrect gain or exposure settings, and photobleaching.[1][2][3][4][5]
Q2: How can I determine the optimal gain setting for my assay on the this compound?
The optimal gain setting amplifies the fluorescence signal without saturating the detector.[6][7] To find the ideal setting, use a positive control or a sample with the expected highest signal. Start with a low gain setting and gradually increase it until the signal is robust and well above the background, but the highest intensity values are not reaching the maximum limit of the detector.[4][6] An automatic gain adjustment feature, if available on your software version, can also be a useful starting point.[6]
Q3: What type of microplates should I use for fluorescence assays with the this compound?
For fluorescence intensity assays, it is highly recommended to use black, opaque microplates with clear bottoms.[2][8] Black plates minimize background fluorescence and prevent light scatter between wells, which can significantly improve the signal-to-noise ratio.[2] White or clear plates can contribute to high background and are not ideal for fluorescence measurements.[2]
Q4: My signal is decreasing over the course of my kinetic assay. What could be the cause?
A decreasing signal over time is often due to photobleaching, where the fluorophore loses its ability to fluoresce after repeated exposure to excitation light.[4] To mitigate this, you can reduce the intensity of the excitation light, decrease the exposure time for each read, or reduce the frequency of measurements.[4][9]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
If you are observing a signal that is too low or indistinguishable from the background, consult the following troubleshooting steps.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low or no fluorescent signal with the this compound.
Detailed Troubleshooting Steps for Low Signal:
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | |
| Incorrect filter set | Ensure the excitation and emission filters on the this compound are appropriate for the spectral properties of your fluorophore.[4][5] |
| Suboptimal gain setting | Increase the gain setting to amplify the signal. Be careful not to saturate the detector.[4][6] |
| Insufficient exposure time | Lengthen the exposure time to allow the detector to collect more photons.[4][10] |
| Sample and Reagent Issues | |
| Low fluorophore/dye concentration | Optimize the staining concentration by performing a titration.[4] |
| Degraded fluorophore | Use fresh, properly stored fluorophores, as they are sensitive to light and temperature.[11] |
| Insufficient incubation time | Increase the incubation time to allow for sufficient uptake or binding of the dye.[4] |
| Cell death or unhealthy cells | For cell-based assays, ensure cells are healthy and viable before and during the experiment.[4] |
| Protocol and Consumables | |
| Inefficient staining protocol | Review your staining protocol for any potential errors in dilutions or incubation steps. |
| Use of incorrect microplates | Ensure you are using black-walled, clear-bottom microplates to minimize background and maximize signal detection.[2] |
Issue 2: High Background Noise
High background fluorescence can mask your true signal, leading to a poor signal-to-noise ratio. The following guide will help you identify and mitigate sources of background noise.
Troubleshooting Workflow for High Background
Caption: A systematic approach to identifying and reducing high background fluorescence.
Detailed Troubleshooting Steps for High Background:
| Possible Cause | Recommended Solution |
| Consumables and Media | |
| Autofluorescence from microplate | Use black, opaque microplates to minimize background fluorescence.[2][8] |
| Autofluorescence from cell culture media | If possible, replace the cell culture medium with a low-fluorescence buffer (like DPBS) before reading.[4][12] Some media formulations, like those without phenol red, are also preferable.[12] |
| Reagents and Buffers | |
| Contaminated or impure reagents | Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[2] |
| Fluorescent buffer components | Some buffer components, such as BSA, can be inherently fluorescent.[2] Test the fluorescence of each buffer component individually to identify the source.[2] |
| Experimental Protocol | |
| Incomplete removal of unbound dye | Optimize the washing steps to thoroughly remove any unbound fluorescent dye.[13] |
| Non-specific dye binding | Include a blocking step in your protocol, especially for immunofluorescence, using an appropriate blocking buffer.[13] |
Experimental Protocols
Protocol: Optimizing this compound Gain Settings for a Cell-Based Calcium Assay
This protocol provides a general method for determining the optimal gain setting for a fluorescent calcium indicator assay using the this compound.
-
Prepare a Positive Control Well: Plate cells in a black-walled, clear-bottom 96-well plate and treat them with a known agonist that elicits a maximum calcium response.
-
Set Initial this compound Parameters:
-
Set the excitation and emission wavelengths according to the specifications of your calcium indicator dye.
-
Set the exposure time to a moderate value (e.g., 100 ms).
-
Start with the lowest gain setting.
-
-
Perform Serial Gain Adjustments:
-
Take a reading of the positive control well.
-
Gradually increase the gain setting and take a new reading at each step.
-
Monitor the fluorescence intensity. The optimal gain is the highest setting that does not cause the signal to saturate (i.e., reach the maximum reading of the detector).
-
-
Data Analysis: Plot the fluorescence intensity versus the gain setting. The ideal gain will be in the linear range of this curve, just before the plateau indicating saturation.
Example Data: Gain Optimization
| Gain Setting | Fluorescence Intensity (RFU) | Signal-to-Noise Ratio (S/N) |
| 40 | 1,500 | 5 |
| 50 | 3,200 | 12 |
| 60 | 6,800 | 25 |
| 70 | 14,500 | 52 |
| 80 | 31,000 | 110 |
| 90 | 65,535 (Saturated) | N/A |
| 100 | 65,535 (Saturated) | N/A |
In this example, a gain setting of 80 provides the best signal-to-noise ratio without saturating the detector.
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. selectscience.net [selectscience.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 11. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 12. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
FD-1080 Technical Support Center: Photobleaching and Prevention Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photobleaching of the NIR-II fluorophore, FD-1080.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered photostable?
A1: this compound is a heptamethine cyanine dye that operates in the second near-infrared (NIR-II) window, with an excitation maximum around 1064 nm and an emission maximum around 1080 nm.[1] Its chemical structure, featuring a cyclohexene group, contributes to its enhanced stability.[2] this compound has demonstrated superior photostability compared to other NIR dyes like Indocyanine Green (ICG) under continuous laser irradiation.[2][3]
Q2: What is photobleaching and what causes it in fluorescent dyes like this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which results in the formation of reactive oxygen species (ROS) that chemically alter the dye's structure.[1] The longer a fluorophore is exposed to excitation light and the higher the light intensity, the more likely it is to photobleach.
Q3: Can the local environment affect the photostability and brightness of this compound?
A3: Yes, the local environment significantly impacts this compound's performance. The quantum yield of this compound can increase substantially when it complexes with fetal bovine serum (FBS), from 0.31% to 5.94%.[2] This suggests that binding to proteins can enhance its brightness and potentially its photostability.
Q4: Are there specific antifade reagents recommended for NIR-II dyes like this compound?
A4: While many commercial antifade reagents are optimized for the visible spectrum, their efficacy in the NIR-II range can vary. Some common antifade agents, such as p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution.[1] For live-cell imaging, reagents based on oxygen scavenging systems or triplet state quenchers are generally recommended. It is advisable to test the compatibility and effectiveness of an antifade reagent with this compound in a pilot experiment.
Troubleshooting Guide: Rapid Signal Loss of this compound
If you are experiencing a rapid decrease in the fluorescence signal from this compound during your experiments, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Solution |
| Signal fades quickly during continuous imaging. | High Excitation Power: The laser or light source intensity is too high, causing rapid photobleaching. | Reduce the excitation power to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if necessary. |
| Long Exposure Times: The sample is being illuminated for extended periods during each image acquisition. | Decrease the camera exposure time. Compensate for the shorter exposure by increasing the detector gain or sensitivity. | |
| Excessive Oxygen: The presence of molecular oxygen in the imaging medium accelerates photobleaching. | For fixed samples, use a high-quality antifade mounting medium containing an oxygen scavenger. For live-cell imaging, consider using a live-cell compatible antifade reagent. | |
| No signal or very weak signal from the start. | Incorrect Filter Set: The excitation or emission filters are not correctly matched for this compound's spectral profile. | Ensure your microscope is equipped with filters appropriate for NIR-II imaging (Excitation: ~1064 nm, Emission: >1080 nm). |
| Fluorophore Degradation: this compound may have degraded due to improper storage. | Store this compound protected from light and moisture as recommended by the supplier. Prepare fresh working solutions for each experiment. | |
| Uneven or patchy signal loss across the sample. | Non-uniform Illumination: The excitation light is not evenly distributed across the field of view. | Ensure proper alignment of the microscope's light path. |
| Localized High-Intensity Exposure: Repeatedly focusing or imaging the same area at high magnification. | When setting up the experiment, use a lower magnification or transmitted light to find the region of interest before switching to high-power fluorescence imaging. |
Quantitative Data
This compound Photostability Comparison
The following table summarizes the photostability of this compound compared to Indocyanine Green (ICG) when subjected to continuous laser irradiation.
| Fluorophore | Excitation Wavelength | Laser Power Density | Duration of Exposure | Remaining Fluorescence Intensity | Reference |
| This compound | 1064 nm | 0.33 W/cm² | ~80 minutes | High Stability (minimal decay) | [3] |
| ICG | 808 nm | 0.33 W/cm² | ~80 minutes | Significant Decay | [3] |
Experimental Protocols
Protocol 1: Minimizing Photobleaching in Fixed-Cell Imaging with this compound
This protocol provides a general workflow for staining and mounting fixed cells with this compound to minimize photobleaching.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining with this compound:
-
Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the sample with the this compound solution for the optimized duration and temperature, ensuring it is protected from light.
-
Wash the sample three times with PBS to remove unbound dye.
-
-
Mounting with Antifade Reagent:
-
Carefully remove excess buffer from the slide.
-
Add a drop of a commercial antifade mounting medium suitable for cyanine dyes to the sample.
-
Gently lower a coverslip, avoiding the formation of air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
-
Store the slide in the dark at 4°C.
-
Protocol 2: Best Practices for Live-Cell Imaging with this compound
This protocol outlines key considerations for reducing photobleaching during live-cell imaging experiments.
-
Optimize Imaging Medium:
-
If compatible with your experimental design, supplement the imaging medium with a live-cell antifade reagent.
-
Consider using an imaging medium with reduced levels of components that can generate autofluorescence.
-
-
Minimize Light Exposure:
-
Use the lowest possible excitation intensity that yields a satisfactory signal.
-
Employ the shortest possible exposure time for each frame.
-
Use intermittent imaging (time-lapse) rather than continuous recording whenever possible.
-
Utilize hardware and software solutions to shutter the excitation light source between acquisitions.[4]
-
-
Optimize Microscope Settings:
-
Use a high-sensitivity detector (e.g., an InGaAs camera for the NIR-II range) to allow for lower excitation power and shorter exposure times.
-
Select an objective with a high numerical aperture (NA) to maximize light collection efficiency.
-
-
Experimental Planning:
-
Design your experiment to capture only the necessary data points.
-
When locating the region of interest, use transmitted light or a lower magnification to minimize photobleaching of the target area before data acquisition.
-
Visualizations
Caption: Simplified diagram of the photobleaching process.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
Validation & Comparative
A Comparative Guide to FD-1080 Imaging: Reproducibility and Performance in Preclinical Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the realm of in vivo imaging, the choice of a fluorescent probe can significantly impact the reliability and translational potential of a study. This guide provides a comprehensive comparison of FD-1080, a near-infrared II (NIR-II) fluorophore, with other imaging agents, focusing on the reproducibility of imaging experiments and supported by experimental data.
This guide will delve into the photophysical properties, in vivo performance, and experimental protocols associated with this compound, offering a clear perspective on its advantages for deep-tissue, high-resolution imaging.
Performance Comparison of NIR Fluorophores
The selection of a fluorescent probe is a critical step in designing robust and reproducible in vivo imaging experiments. The following tables summarize key quantitative parameters of this compound in comparison to Indocyanine Green (ICG), a widely used FDA-approved NIR-I dye.
| Property | This compound | Indocyanine Green (ICG) | Reference |
| Excitation Wavelength (nm) | 1064 | ~780 | [1][2] |
| Emission Wavelength (nm) | 1080 | ~830 | [1][2] |
| Quantum Yield | 0.31% (in ethanol), 5.94% (with FBS) | 2.0% (in water) | [1][2] |
| Photostability | Superior to ICG | Lower photostability | [1] |
| In Vivo Performance Metric | This compound (1064 nm excitation) | This compound (808 nm excitation) | Reference |
| Signal-to-Background Ratio (SBR) of Hindlimb Vasculature | 4.32 | 1.9 - 2.2 | [1] |
| Full Width at Half-Maximum (FWHM) of Hindlimb Vasculature (mm) | 0.47 | Not Reported | [1] |
| Full Width at Half-Maximum (FWHM) of Sagittal Sinus Vessel (mm) | 0.65 | 1.43 | [1] |
Experimental Protocols for this compound Imaging
Reproducibility in imaging experiments is intrinsically linked to the standardization of protocols. Below are detailed methodologies for the preparation and administration of this compound for both in vitro and in vivo applications.
Preparation of this compound Working Solution
-
Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark to maintain stability.[3]
-
Working Solution for In Vitro Experiments: Dilute the 10 mM stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 µM.[3]
-
Working Solution for In Vivo Experiments: For intravenous injection in mice, a working solution of 80 µM this compound can be prepared.[3] To enhance in vivo performance, this compound can be combined with fetal bovine serum (FBS) to form this compound-FBS complexes.[1]
In Vitro Cell Staining Protocol
-
Cell Preparation: For adherent cells, detach them using trypsin and then centrifuge to collect the cell pellet. For suspension cells, directly centrifuge to collect. Wash the cells twice with PBS.[3]
-
Staining: Resuspend the cells in the this compound working solution (2-10 µM in PBS) and incubate at room temperature for 10-30 minutes.[3]
-
Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[3]
-
Imaging: Resuspend the final cell pellet in PBS or a suitable imaging medium for analysis by fluorescence microscopy or flow cytometry.[3]
In Vivo Imaging Protocol (Mouse Model)
-
Administration: Administer 200 µL of the 80 µM this compound working solution (or this compound-FBS complex) to the mouse via intravenous injection.[1][3]
-
Imaging Time Window: Conduct in vivo imaging analysis 10-20 minutes post-injection.[3]
-
Imaging System: Utilize an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters to collect the emission signal at 1080 nm.[1]
-
Data Acquisition: Acquire images with optimized exposure times and binning to achieve a high signal-to-noise ratio.
Visualizing Biological Pathways with this compound
A significant application of this compound lies in its use for targeted imaging of specific biological pathways, particularly in cancer research. By conjugating this compound to targeting moieties like peptides or antibodies, researchers can visualize the expression and localization of key proteins involved in cell signaling.
One such example is the targeted imaging of Glypican-3 (GPC-3), a cell surface protein overexpressed in hepatocellular carcinoma. GPC-3 is known to be involved in modulating the Wnt and Hedgehog signaling pathways, which are critical in cancer development and progression.
Caption: GPC-3's role in Wnt and Hedgehog signaling.
The ability to visualize such pathways in vivo provides invaluable insights into disease mechanisms and the efficacy of targeted therapies. The experimental workflow for such a targeted imaging study is outlined below.
Caption: Workflow for targeted in vivo imaging with this compound.
Conclusion
This compound presents a compelling option for researchers seeking to enhance the reproducibility and depth of their in vivo imaging experiments. Its superior photostability and performance in the NIR-II window, particularly with 1064 nm excitation, offer significant advantages over traditional NIR-I dyes like ICG. The ability to conjugate this compound to targeting molecules opens up new avenues for visualizing specific cellular and molecular processes in real-time and in deep-tissue settings. By adhering to standardized and detailed experimental protocols, the scientific community can leverage the full potential of this compound to generate reliable and impactful preclinical data, ultimately accelerating the pace of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Murky Depths: A Comparative Guide to the Limitations of FD-1080 in NIR-II Fluorescence Imaging
For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) II/III window imaging, the choice of a fluorescent probe is paramount. Among the available options, FD-1080 has emerged as a noteworthy contender, offering deep tissue penetration and high-resolution imaging capabilities. However, a critical evaluation of its limitations is essential for informed experimental design and the selection of the most suitable tool for specific research applications. This guide provides an objective comparison of this compound with alternative NIR-II dyes, supported by experimental data and detailed protocols to aid in this decision-making process.
Unveiling the Shortcomings of this compound
This compound, a heptamethine cyanine dye, boasts excitation and emission profiles squarely within the NIR-II window (excitation ~1064 nm, emission ~1080 nm), enabling imaging with reduced light scattering and tissue autofluorescence compared to traditional NIR-I probes.[1][2] Despite these advantages, researchers must consider several inherent limitations:
Low Quantum Yield: A significant drawback of this compound is its intrinsically low quantum yield, which is reported to be a mere 0.31% in ethanol.[3][4] While this can be substantially increased to 5.94% through complexation with fetal bovine serum (FBS), this reliance on an external agent introduces variability and an additional preparatory step.[1][2][3][4]
Aggregation-Induced Quenching: In aqueous solutions, this compound is prone to forming H-aggregates, a phenomenon where dye molecules stack in a face-to-face orientation.[5] This aggregation leads to a blue-shift in the absorption spectrum and, more critically, fluorescence quenching, which diminishes the imaging signal.[5] While a heating process can induce the formation of J-aggregates, which exhibit a desirable red-shift in emission to beyond 1300 nm, this procedure adds complexity.[5] Furthermore, the resulting J-aggregate nanoparticles can be large, potentially impeding their clearance from the body.[5]
Suboptimal Photostability: While some reports suggest this compound has superior photostability compared to the clinically approved NIR-I dye Indocyanine Green (ICG), its stability can be inconsistent.[3][4] For significant improvements in photostability, binding to proteins like bovine serum albumin (BSA) is often necessary, again highlighting a dependency on external factors for optimal performance.
Hydrophobicity Concerns: Despite the incorporation of sulfonic acid groups to enhance water solubility, this compound, like many cyanine dyes, retains a degree of hydrophobicity. This can contribute to its tendency to aggregate in aqueous biological environments, impacting its performance and biodistribution.
This compound in the Spotlight: A Comparative Analysis with Alternatives
To provide a clearer perspective, the following table summarizes the key performance characteristics of this compound and several common alternatives.
| Feature | This compound | Indocyanine Green (ICG) | IR-1061 | CO-1080 (this compound Analogue) |
| Excitation Max (nm) | ~1064[1] | ~780 (NIR-I)[6] | >1000 | Similar to this compound |
| Emission Max (nm) | ~1080[1] | ~830 (NIR-I tailing into NIR-II)[6] | >1000 | Similar to this compound |
| Quantum Yield (%) | 0.31 (in ethanol), 5.94 (with FBS)[1][2][4] | Generally low in NIR-II, protein binding enhances emission[7] | High, but prone to quenching in aqueous solutions | Higher than this compound |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | J-aggregate: 2.7 x 10⁴ - 0.5 x 10⁵[5][8] | N/A for NIR-II | N/A | Larger than this compound |
| Key Limitations | Low intrinsic quantum yield, aggregation-induced quenching, variable photostability.[3][4] | Poor photostability, rapid decomposition in polar solutions, non-specific binding.[9] | Poor water solubility, fluorescence quenching in aqueous environments, forms dimers at high concentrations.[10][11] | Limited publicly available data. |
| Advantages | Deep tissue penetration, high resolution.[1] | FDA-approved, well-established, NIR-II emission tail can be utilized.[9][12] | High quantum yield (in non-aqueous solvents). | Enhanced fluorescence brightness and quantum yield compared to this compound. |
Experimental Corner: Protocols for In Vivo Imaging
To facilitate reproducible research, detailed experimental protocols for the use of this compound and a primary alternative, ICG, are provided below.
Experimental Protocol: In Vivo Imaging with this compound
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1 mM. Store aliquots at -20°C in the dark.
-
Preparation of Working Solution:
-
For in vitro studies, dilute the stock solution in phosphate-buffered saline (PBS) to the desired final concentration.
-
For in vivo imaging, the this compound stock solution can be further diluted in a solution containing a carrier protein such as FBS or BSA to enhance fluorescence and stability. A typical working concentration for intravenous injection is in the micromolar range. The final solution should be sterile-filtered.
-
-
Animal Administration: Administer the this compound working solution to the animal model via intravenous (e.g., tail vein) injection. The injection volume will depend on the animal's weight and the desired final concentration.
-
In Vivo Imaging:
-
Anesthetize the animal according to approved institutional protocols.
-
Position the animal in a NIR-II imaging system equipped with a suitable laser for excitation (e.g., 1064 nm) and an InGaAs camera for detection.
-
Use appropriate long-pass filters (e.g., 1100 nm or 1300 nm) to collect the emission signal.
-
Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.
-
Experimental Protocol: In Vivo Imaging with ICG in the NIR-II Window
-
Preparation of ICG Solution: Dissolve ICG powder in sterile water or saline to the desired concentration. ICG solutions should be prepared fresh and protected from light, as the dye is susceptible to degradation.[9] The concentration for in vivo imaging can vary, with doses typically in the range of 0.5 mg/kg.[13]
-
Animal Administration: Inject the freshly prepared ICG solution intravenously into the anesthetized animal.[13] A saline flush may follow the injection.[14]
-
In Vivo Imaging:
-
Immediately place the animal in a NIR-II imaging system.
-
Use an excitation source in the NIR-I region (e.g., 808 nm).
-
Employ a long-pass filter (e.g., 1000 nm or 1100 nm) to specifically detect the NIR-II tail emission of ICG.[13]
-
Dynamic imaging is often performed immediately after injection to capture the vascular phase, with subsequent imaging at later time points to observe tissue accumulation and clearance.[14]
-
Visualizing the Workflow: From Probe to Image
The following diagram illustrates the generalized workflow for in vivo NIR-II fluorescence imaging.
Concluding Remarks: Selecting the Right Tool for the Job
This compound presents a valuable tool for deep-tissue, high-resolution in vivo imaging in the NIR-II window. However, its limitations, particularly its low intrinsic quantum yield and propensity for aggregation-induced quenching, necessitate careful consideration and often require protocol optimization, such as the use of protein carriers.
For researchers requiring a clinically approved and readily available option, ICG, despite its own set of limitations like poor photostability, can be utilized for NIR-II imaging by capturing its tail-end emissions. Newer analogues of this compound, such as CO-1080, and other emerging NIR-II dyes, may offer improved brightness and photophysical properties, though they may be less characterized and commercially available.
Ultimately, the choice of a NIR-II fluorescent probe should be guided by the specific requirements of the research application. A thorough understanding of the limitations of each available dye, as presented in this guide, is crucial for designing robust experiments and generating high-quality, reproducible data in the challenging yet rewarding field of in vivo NIR-II imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Designing highly emissive over-1000 nm near-infrared fluorescent dye-loaded polystyrene-based nanoparticles for in vivo deep imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01040A [pubs.rsc.org]
- 11. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. raptorphotonics.com [raptorphotonics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of FD-1080
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals on the proper disposal and handling of the NIR-II fluorophore, FD-1080. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a chemical substance that requires careful handling to prevent potential health hazards. The Safety Data Sheet (SDS) from MedChemExpress classifies this compound as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and a potential cause of respiratory irritation[1].
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Prevents eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation[1]. |
| Body Protection | Lab coat and other protective clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated or ventilation is inadequate. | Prevents inhalation which may cause respiratory irritation[1]. |
Handling Procedures:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Proper Disposal Procedures for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Segregation: All waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste. The container should be appropriate for chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents used.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Do not dispose of this compound down the drain or in the regular trash.
-
Decontamination: All lab equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.
Experimental Workflow and Cellular Interaction of this compound
While this compound, as a fluorophore, is not designed to have a specific signaling pathway, its utility in research is defined by its cellular uptake and localization, particularly in cancer cells. Heptamethine cyanine dyes, like this compound, are known to be preferentially taken up by cancer cells through organic anion-transporting polypeptides (OATPs) and subsequently localize in the mitochondria and lysosomes. This preferential accumulation is a key principle behind its use in in-vivo cancer imaging.
Below is a diagram illustrating the typical experimental workflow for in-vivo imaging using this compound.
Caption: A diagram illustrating the step-by-step workflow for using this compound in preclinical in-vivo fluorescence imaging studies.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the full Safety Data Sheet before working with this compound. By prioritizing safety and proper disposal, the scientific community can continue to leverage the powerful capabilities of advanced fluorescent probes like this compound while safeguarding both researchers and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
